REACTION_CXSMILES
|
C(#N)C.C[O:5][C:6]1[CH:15]=[CH:14][C:13]([O:16]C)=[C:12]2[C:7]=1[N:8]=[CH:9][CH:10]=[N:11]2>[Ag].O>[N:8]1[C:7]2[C:6](=[O:5])[CH:15]=[CH:14][C:13](=[O:16])[C:12]=2[N:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2N=CC=NC2=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for two hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 22 g
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
ADDITION
|
Details
|
Water was added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
the filtrate was then extracted with the methylene chloride
|
Type
|
WASH
|
Details
|
to wash the catalyst
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |